3,3-Dipropylpyrrolidine
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Overview
Description
3,3-Dipropylpyrrolidine is a nitrogen-containing heterocyclic compound characterized by a five-membered pyrrolidine ring with two propyl groups attached to the third carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dipropylpyrrolidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 1,4-dibromobutane and propylamine in the presence of a base can yield this compound through intramolecular cyclization .
Industrial Production Methods: Industrial production of this compound typically involves the use of continuous flow reactors to ensure high yield and purity. The process may include steps such as catalytic hydrogenation and purification through distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions: 3,3-Dipropylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Substituted pyrrolidines.
Scientific Research Applications
3,3-Dipropylpyrrolidine has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural substrates.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 3,3-Dipropylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access .
Comparison with Similar Compounds
Pyrrolidine: A simpler analog without the propyl groups.
3,3-Dimethylpyrrolidine: Similar structure with methyl groups instead of propyl groups.
N-Methylpyrrolidine: A derivative with a methyl group attached to the nitrogen atom.
Uniqueness: 3,3-Dipropylpyrrolidine is unique due to the presence of two propyl groups, which confer distinct steric and electronic properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C10H21N |
---|---|
Molecular Weight |
155.28 g/mol |
IUPAC Name |
3,3-dipropylpyrrolidine |
InChI |
InChI=1S/C10H21N/c1-3-5-10(6-4-2)7-8-11-9-10/h11H,3-9H2,1-2H3 |
InChI Key |
JZBABYZICOLAPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCNC1)CCC |
Origin of Product |
United States |
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